N-[(2Z)-6-(propan-2-yl)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-[(2Z)-6-(propan-2-yl)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-(propan-2-yl)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the condensation of 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-amine with 5,6-dihydro-1,4-dioxine-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-(propan-2-yl)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzo[d]thiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-(propan-2-yl)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: Exhibits pesticidal properties.
Uniqueness
N-[(2Z)-6-(propan-2-yl)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its potential for scientific research and industrial applications .
Properties
IUPAC Name |
N-(6-propan-2-yl-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-7-20-14-6-5-13(12(2)3)10-16(14)24-18(20)19-17(21)15-11-22-8-9-23-15/h5-6,10-12H,4,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIYPUJREDCHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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